G protein-coupled receptors (GPCRs): Several papers in the dataset highlight compounds targeting specific GPCR subtypes like 5-HT4 [] and CRF1 []. The morpholine ring in these compounds often acts as a crucial pharmacophore, contributing to receptor binding and selectivity.
Enzymes: Morpholine-containing compounds have been reported to inhibit specific enzymes, such as phosphodiesterase 4 (PDE4) []. These inhibitors often exert their effects by binding to the enzyme's active site, preventing substrate binding and subsequent catalysis.
Applications
Pharmaceuticals: Many morpholine derivatives exhibit promising pharmacological activities and are being explored as potential drug candidates for various diseases, including:
Gastrointestinal disorders: 5-HT4 receptor agonists, like the compound YM-47813 [], demonstrate efficacy in enhancing gastric motility and gastric emptying.
Inflammatory diseases: PDE4 inhibitors [] are investigated for their potential in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Neurological disorders: CRF1 antagonists [] show promise in treating alcohol dependence and anxiety.
Related Compounds
(2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamide
Compound Description: (2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamide (1) and its salt (1-HCl) were studied for their structural properties and antioxidant activity. 1 crystallizes as an orthorhombic Pbca system while its salt is monoclinic P21/n. Their supramolecular structures are shaped by classical (D―H⋅⋅⋅A) and non-classical (C―H⋅⋅⋅A) interactions. 1 exhibits moderate antioxidant capability, while 1-HCl shows increased activity attributed to the presence of N-H+ in its structure [, ].
Compound Description: This compound (8) was synthesized and structurally characterized using X-ray crystallography, revealing S-alkylation. It crystallizes in the triclinic space group P-1 and forms a crystal structure stabilized by weak intermolecular C–HO and N–HO hydrogen interactions. Notably, 8 displayed significant antimicrobial activity against S. aureus (MIC = 0.0619 μmol/mL) and moderate activity against B. subtilis, B. cereus, C. albicans, and A. niger (MIC = 0.1859 μmol/mL) [].
Compound Description: MTIP is a novel Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist with potential for clinical development in treating alcoholism []. It exhibits high affinity for rat pituitary membranes and cloned human CRF1 with subnanomolar affinities. Importantly, MTIP demonstrates excellent oral bioavailability (91.1%) and a reduced volume of distribution and clearance compared to other CRF1 antagonists. Preclinical studies showed that MTIP effectively reversed anxiety during alcohol withdrawal, blocked excessive alcohol self-administration in dependent rats, and inhibited stress-induced alcohol seeking [].
Compound Description: This compound features three morpholine rings, with one attached to the nitrogen of a 2,3-dihydro-1H-indol-2-one scaffold via a flexible ethyl linker []. The morpholine rings adopt chair conformations, and the crystal structure reveals a three-dimensional framework stabilized by C—H⋯O interactions [].
Compound Description: In this compound, a morpholine ring is attached to a 1,3,5-triazine ring, which also carries a phenyl and a methylamino substituent []. Structural analysis revealed a dihedral angle of 69.34° between the phenyl and triazine rings, while the morpholine ring adopts a chair conformation. The crystal structure is stabilized by intermolecular C—H⋯N and C—H⋯O hydrogen-bonding interactions [].
Compound Description: This compound comprises an indole-2-carboxamide core structure with a 3-(morpholin-4-yl)propyl substituent attached to the carboxamide nitrogen []. Structural analysis shows a nearly coplanar arrangement of the aromatic fused ring system and the amide group, preventing hydrogen bonding of the amide NH group due to steric hindrance. Intermolecular N—H⋯O hydrogen bonds between the indole NH and a carbonyl oxygen lead to the formation of centrosymmetric dimers [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.